PIM-3 Isoform Selectivity vs. Pan-PIM Inhibitors
M-110 is distinguished from pan-PIM inhibitors by its pronounced selectivity for the PIM-3 isoform. In cell-free biochemical assays using PIMtide as a substrate and an ATP concentration of 10 µM, M-110 inhibits PIM-3 with an IC50 of 0.047 µM, while its activity against PIM-1 and PIM-2 is markedly lower at 2.5 µM for both. This yields a selectivity ratio of approximately 53-fold for PIM-3 over the other isoforms . In contrast, the pan-PIM inhibitor AZD1208 inhibits PIM-1, PIM-2, and PIM-3 with IC50 values of 0.0004 µM, 0.005 µM, and 0.0019 µM, respectively, demonstrating no selectivity for PIM-3 . Similarly, CX-6258 inhibits PIM-1, PIM-2, and PIM-3 with IC50s of 0.005 µM, 0.025 µM, and 0.016 µM , and SGI-1776 shows a preference for PIM-1 (IC50 = 0.007 µM) over PIM-3 (IC50 = 0.069 µM) .
| Evidence Dimension | PIM-3 Selectivity Ratio (IC50 PIM-1 / IC50 PIM-3) |
|---|---|
| Target Compound Data | M-110: PIM-1 IC50 = 2.5 µM, PIM-3 IC50 = 0.047 µM (Ratio: ~53) |
| Comparator Or Baseline | AZD1208: Ratio ~0.2; CX-6258: Ratio ~0.3; SGI-1776: Ratio ~0.1 |
| Quantified Difference | M-110 has a selectivity ratio >100 times higher, uniquely favoring PIM-3. |
| Conditions | Cell-free biochemical assay; PIMtide substrate; [ATP] = Km or 10 µM |
Why This Matters
This makes M-110 an indispensable chemical probe for deconvoluting the specific biological role of PIM-3 kinase in cellular pathways, a function unattainable with pan-PIM inhibitors or other isoform-selective inhibitors.
